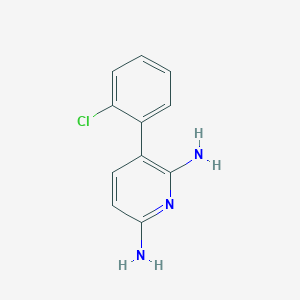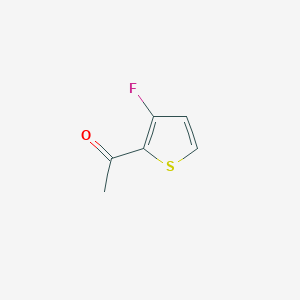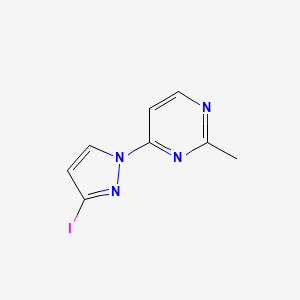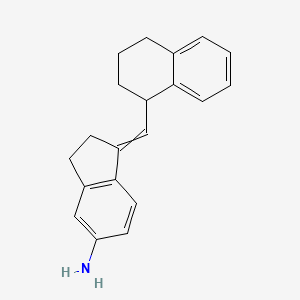![molecular formula C14H12Cl2O2S B13991778 1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene CAS No. 30406-61-2](/img/structure/B13991778.png)
1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a chloro group and a phenylsulfonyl ethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene typically involves multi-step organic reactions One common method is the Friedel-Crafts acylation followed by sulfonylation The initial step involves the acylation of benzene with a chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures high purity and yield of the final product.
化学反応の分析
Types of Reactions: 1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines or alkoxides.
Oxidation: The phenylsulfonyl group can undergo oxidation reactions to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Sulfone derivatives with enhanced stability and reactivity.
科学的研究の応用
1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene involves its interaction with various molecular targets. The chloro and phenylsulfonyl groups can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include:
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, facilitated by the electron-withdrawing effects of the chloro and sulfonyl groups.
Nucleophilic Attack: The chloro groups can be targets for nucleophilic attack, leading to the formation of new bonds and functional groups.
類似化合物との比較
1-Chloro-4-(phenylsulfonyl)benzene: Lacks the ethyl group, resulting in different reactivity and applications.
1-Chloro-2-(phenylsulfonyl)ethane: Similar structure but with different substitution patterns, affecting its chemical behavior.
4-Chlorophenyl phenyl sulfone: A simpler sulfone derivative with distinct properties and uses.
Uniqueness: 1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene is unique due to the combination of chloro and phenylsulfonyl groups on the benzene ring, providing a versatile platform for various chemical transformations and applications. Its specific substitution pattern allows for targeted reactivity and potential use in designing specialized compounds for research and industrial purposes.
特性
CAS番号 |
30406-61-2 |
|---|---|
分子式 |
C14H12Cl2O2S |
分子量 |
315.2 g/mol |
IUPAC名 |
1-[2-(benzenesulfonyl)-1-chloroethyl]-4-chlorobenzene |
InChI |
InChI=1S/C14H12Cl2O2S/c15-12-8-6-11(7-9-12)14(16)10-19(17,18)13-4-2-1-3-5-13/h1-9,14H,10H2 |
InChIキー |
YMSYLSGXODZWTK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991707.png)







![S-[3-amino-2-(1,3-dioxoisoindol-2-yl)-3-oxopropyl] benzenecarbothioate](/img/structure/B13991735.png)




